molecular formula C21H28N2O4S B3518419 N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide

N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide

Cat. No.: B3518419
M. Wt: 404.5 g/mol
InChI Key: JHHXCYIQJIOXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a complex structure with a sulfonamide group, a phenyl ring, and an acetamide moiety, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-5-23(6-2)28(25,26)18-13-11-17(12-14-18)22-21(24)15-27-20-10-8-7-9-19(20)16(3)4/h7-14,16H,5-6,15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHXCYIQJIOXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide typically involves multiple steps:

  • Formation of the Phenyl Sulfonamide Intermediate

      Starting Materials: 4-nitrophenyl sulfone and diethylamine.

      Reaction Conditions: The nitro group of 4-nitrophenyl sulfone is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting amine is then reacted with diethylamine to form the sulfonamide intermediate.

  • Synthesis of the Phenoxy Acetamide

      Starting Materials: 2-isopropylphenol and chloroacetic acid.

      Reaction Conditions: 2-isopropylphenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-isopropylphenoxy)acetic acid.

  • Coupling Reaction

      Starting Materials: The phenyl sulfonamide intermediate and 2-(2-isopropylphenoxy)acetic acid.

      Reaction Conditions: The two intermediates are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation of the phenyl ring or the isopropyl group can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction of the sulfonamide group can yield amines.

  • Substitution

      Reagents: Halogenating agents such as thionyl chloride or bromine.

      Conditions: Performed in the presence of a base or acid catalyst.

      Products: Substitution reactions can introduce various functional groups onto the phenyl ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Thionyl chloride, bromine.

    Catalysts: Palladium, DMAP, DCC.

Scientific Research Applications

N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.
    • Serves as a reagent in various organic transformations.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its analgesic and anti-inflammatory properties.
    • Potential candidate for drug development targeting specific pathways.
  • Industry

    • Utilized in the production of specialty chemicals.
    • Employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with signal transduction pathways.

The compound’s sulfonamide group is crucial for its binding affinity to target proteins, while the phenyl and acetamide moieties contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Diethylsulfamoyl)phenyl]-2-(4-isopropylphenoxy)acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide stands out due to its specific structural features that confer unique reactivity and biological activity. Its combination of a sulfonamide group with a phenoxy acetamide framework allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.